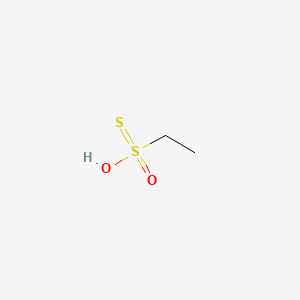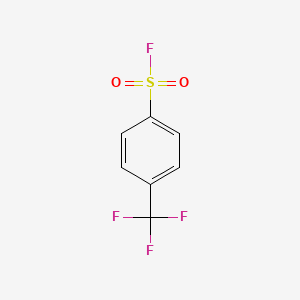
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride
Overview
Description
“4-(Trifluoromethyl)benzene-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 52201-01-1. It has a molecular weight of 228.17 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(Trifluoromethyl)benzene-1-sulfonyl fluoride” is1S/C7H4F4O2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)benzene-1-sulfonyl fluoride” is a solid at room temperature . It has a molecular weight of 228.17 .Scientific Research Applications
Synthesis of Sulfonyl Fluorides
This compound plays a crucial role in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . The process involves transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides . This protocol features mild reaction conditions using readily available and easy-to-operate reagents .
Biological Applications
Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .
Antibacterial Applications
For example, 2-nitrobenzenesulfonyl fluoride was found to be effective at killing Gram-negative bacteria . The sulfonyl fluoride group could possibly react with target proteins directly or via an intermediate .
Protease Inhibitors
Sulfonyl fluorides have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues . Through the reaction of sulfonyl fluorides with active site amino acids to inactivate these enzymes, the corresponding sulfonyl fluoride-type protease inhibitors could be developed .
Diagnostic Applications
The diagnostic value of sulfonyl fluoride in 18F-labelled biomarkers in positron emission tomography has also drawn much attention . For instance, the application of [18F]4-formylbenzenesulfonyl fluoride as a radio labeling synthon .
Synthesis of β-Arylated Thiophenes and 2,5-Diarylated Pyrrole
4-(Trifluoromethyl)benzenesulfonyl chloride, a related compound, may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” under the GHS05 pictogram . Hazard statements include H314 and H290 . Precautionary statements include P501, P260, P234, P264, P280, P390, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, P406, and P405 .
Mechanism of Action
Target of Action
Sulfonyl fluoride compounds are generally known to interact with various biological targets, including enzymes and receptors, by forming covalent bonds .
Mode of Action
The mode of action of 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride is based on its reactivity as a sulfonyl fluoride compound. The mechanism involves a nucleophilic attack on the carbon-sulfur bond, which subsequently allows for a nucleophilic substitution by a fluoride . This interaction can lead to changes in the target molecule, potentially altering its function .
Pharmacokinetics
Factors such as its chemical structure, solubility, and stability would influence its bioavailability and pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride’s action would depend on its specific targets and the nature of its interactions with these targets. Given its reactivity, it could potentially alter the function of its target molecules, leading to downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride. For instance, its reactivity could be affected by factors such as pH and temperature . Moreover, it has been noted that contact with water can lead to the release of toxic gas , indicating that moisture could impact its stability and safety.
properties
IUPAC Name |
4-(trifluoromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRFOBVQLQWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263663 | |
| Record name | 4-(Trifluoromethyl)benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52201-01-1 | |
| Record name | 4-(Trifluoromethyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52201-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)benzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)benzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



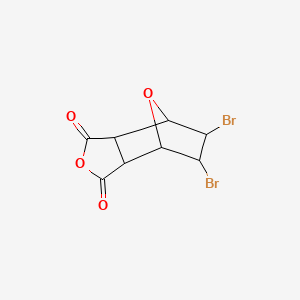

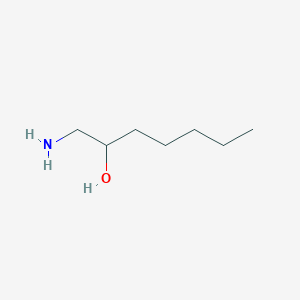

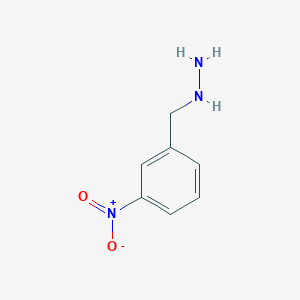
![[(2,3-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053155.png)


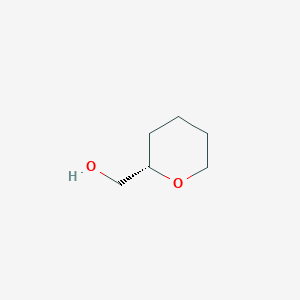
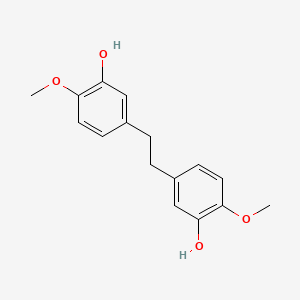
![Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-](/img/structure/B3053165.png)

